molecular formula C22H22BrN3O4 B2909802 ethyl 2-(5-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251709-27-9

ethyl 2-(5-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2909802
CAS No.: 1251709-27-9
M. Wt: 472.339
InChI Key: QFJODYVTRAHSTA-UHFFFAOYSA-N
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Description

Ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

The synthesis of ethyl 2-(5-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves several steps. The starting materials typically include 2-bromo-4-methylphenylamine and ethyl acetoacetate. The synthetic route may involve the following steps:

    Condensation Reaction: The 2-bromo-4-methylphenylamine reacts with ethyl acetoacetate in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core structure.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of anxiety, insomnia, and other central nervous system disorders.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and receptors.

    Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(5-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of different substituents, such as the 2-bromo-4-methylphenyl group in the compound of interest, imparts unique pharmacological properties. This uniqueness can be attributed to variations in receptor binding affinity, metabolic stability, and overall efficacy.

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its sedative and anxiolytic effects.

    Clonazepam: Effective in the treatment of seizure disorders and panic attacks.

This detailed article provides a comprehensive overview of ethyl 2-(5-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[1-[2-(2-bromo-4-methylanilino)-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O4/c1-3-30-22(29)12-15-11-21(28)26(19-7-5-4-6-18(19)24-15)13-20(27)25-17-9-8-14(2)10-16(17)23/h4-11,24H,3,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJODYVTRAHSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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